ethyl N-[(3-{[(2-thienylsulfonyl)amino]methyl}-1-piperidinyl)carbonyl]glycinate
Overview
Description
Ethyl N-[(3-{[(2-thienylsulfonyl)amino]methyl}-1-piperidinyl)carbonyl]glycinate is a complex organic compound. Its molecular formula is C15H23N3O5S2, with an average mass of 389.490 Da and a monoisotopic mass of 389.107910 Da . Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives, such as the one , are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of these compounds is a subject of ongoing research .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. The presence of the piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key feature .Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential pharmacological applications. Given the importance of piperidine derivatives in the pharmaceutical industry , this compound could be of interest for future drug development.
Properties
IUPAC Name |
ethyl 2-[[3-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-carbonyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S2/c1-2-23-13(19)10-16-15(20)18-7-3-5-12(11-18)9-17-25(21,22)14-6-4-8-24-14/h4,6,8,12,17H,2-3,5,7,9-11H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOSKKCCNSTIQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCC(C1)CNS(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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